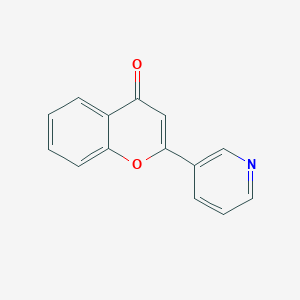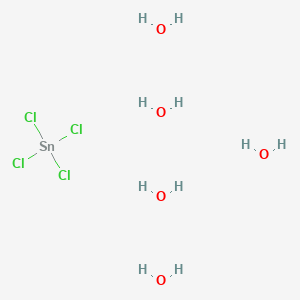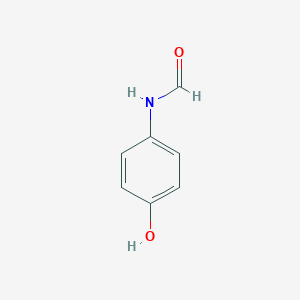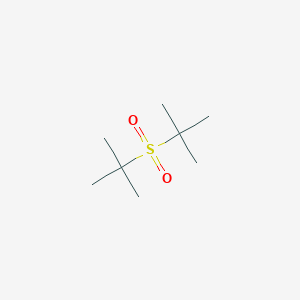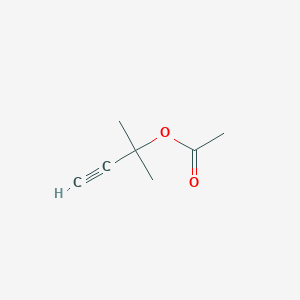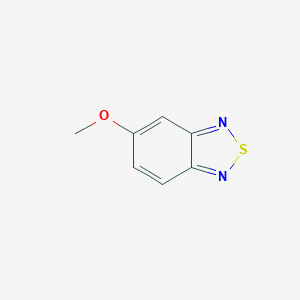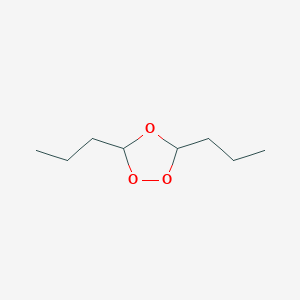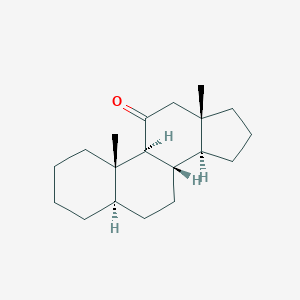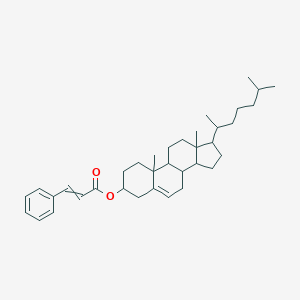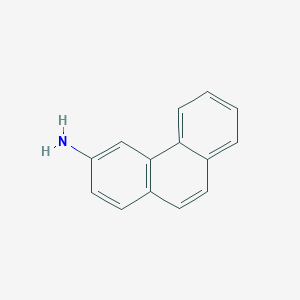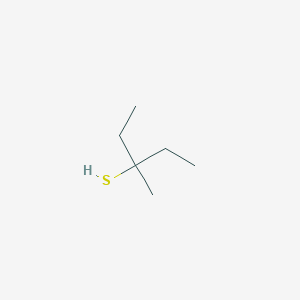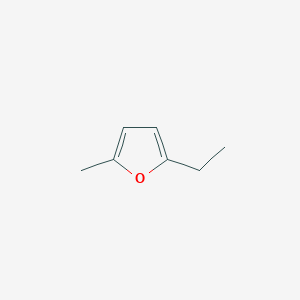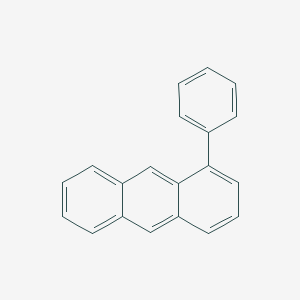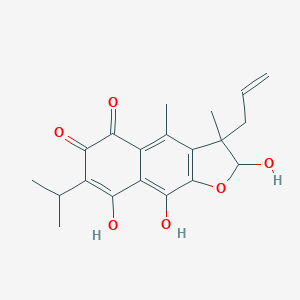
Coleon A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coleon A is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a diterpenoid compound that is extracted from the roots of the plant Coleus forskohlii.
Wissenschaftliche Forschungsanwendungen
Coleon A has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. It has also been studied for its potential use in treating cardiovascular diseases, respiratory disorders, and metabolic disorders.
Wirkmechanismus
The mechanism of action of Coleon A involves the activation of adenylate cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This, in turn, activates protein kinase A, which regulates various cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemische Und Physiologische Effekte
Coleon A has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in cells. Furthermore, it has been shown to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for treating metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Coleon A in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and easy to extract from Coleus forskohlii. However, one of the limitations of using Coleon A in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Coleon A. One of the areas of research is the development of novel drug delivery systems that can increase the solubility and bioavailability of Coleon A. Another area of research is the identification of specific molecular targets that Coleon A can interact with to exert its therapeutic effects. Furthermore, the potential use of Coleon A in combination with other drugs for treating various diseases should be explored.
Conclusion
In conclusion, Coleon A is a natural compound that has shown promising therapeutic properties in various scientific research applications. Its mechanism of action involves the activation of adenylate cyclase, which leads to an increase in cAMP levels in cells. It exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for the study of Coleon A include the development of novel drug delivery systems, identification of specific molecular targets, and exploration of its potential use in combination with other drugs.
Synthesemethoden
Coleon A is extracted from the roots of the plant Coleus forskohlii through various methods such as Soxhlet extraction, maceration, and steam distillation. The extracted compound is then purified using chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Eigenschaften
CAS-Nummer |
1984-44-7 |
|---|---|
Produktname |
Coleon A |
Molekularformel |
C20H22O6 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2,8,9-trihydroxy-3,4-dimethyl-7-propan-2-yl-3-prop-2-enyl-2H-benzo[f][1]benzofuran-5,6-dione |
InChI |
InChI=1S/C20H22O6/c1-6-7-20(5)13-9(4)11-12(17(24)18(13)26-19(20)25)14(21)10(8(2)3)15(22)16(11)23/h6,8,19,21,24-25H,1,7H2,2-5H3 |
InChI-Schlüssel |
KGPUDFRSRWIMAU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Kanonische SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



